2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
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Overview
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a complex organic compound known for its various applications in scientific research. It boasts a unique structure incorporating a benzofuro[3,2-d]pyrimidin core, which contributes to its diverse chemical reactivity and potential utility in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide typically involves multi-step reactions starting from simple aromatic compounds. Common steps include:
Formation of the benzofuro[3,2-d]pyrimidin core: : This step usually involves the cyclization of substituted benzoic acids with urea or thiourea derivatives under acidic or basic conditions, often using a catalyst such as trifluoroacetic acid.
Introduction of the phenyl group: : This is often achieved through Friedel-Crafts acylation, where the benzofuran ring undergoes acylation with an appropriate acyl chloride in the presence of aluminum chloride.
Acetylation and amidation: : The final steps involve acetylation of the intermediate product, followed by amidation with phenethylamine to yield the target compound.
Industrial Production Methods: On an industrial scale, production of this compound may involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is capable of undergoing several types of chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions to form various oxidized derivatives, potentially altering its pharmacological properties.
Reduction: : Reductive conditions can convert ketone or aldehyde functionalities within the compound to alcohols or other reduced forms.
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products: The products formed depend on the specific reaction and reagents used but typically include derivatives with modified pharmacological or physical properties, such as increased solubility or altered bioactivity.
Scientific Research Applications
Chemistry:
Synthesis of complex organic molecules: : Used as a building block in organic synthesis.
Catalysis: : Potential application in catalytic processes, especially in asymmetric synthesis.
Biochemical studies: : Used to probe enzyme-substrate interactions due to its unique structure.
Cellular imaging: : Tagged derivatives can be used in fluorescent imaging techniques.
Drug development: : The compound's unique framework makes it a candidate for designing new pharmaceuticals, especially in oncology and neurology.
Pharmacological studies: : Used in studies to understand receptor binding and signal transduction pathways.
Material science: : Utilized in the development of new materials with specific optical or electronic properties.
Agriculture: : Potential use in the design of new agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide often involves binding to specific molecular targets such as proteins or enzymes. The binding typically alters the function or activity of the target, leading to changes in cellular or physiological processes. For example, if the compound targets a receptor, it may either activate or inhibit the receptor's signaling pathways, depending on its structure and binding affinity.
Comparison with Similar Compounds
Similar Compounds:
2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine: : Lacks the N-phenethylacetamide moiety, resulting in different reactivity and application scope.
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Similar structure but without the phenethyl group, affecting its biological activity.
Uniqueness: The presence of both a phenyl group and a phenethylacetamide moiety in 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide confers unique chemical properties and potential biological activities, making it distinct from its structural analogs. This combination can lead to enhanced binding to biological targets, improved solubility, or altered pharmacokinetics, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzofuro-pyrimidine core. The molecular formula is C27H23N3O5 with a molecular weight of 469.5 g/mol. The structural features are crucial for its biological activity, particularly in targeting specific biological pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Anticancer Activity
- Recent studies have indicated that derivatives of benzofuro-pyrimidine compounds exhibit significant anticancer properties. For instance, in vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
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Antimicrobial Properties
- The compound has shown promising results against a range of microbial pathogens. In vitro tests revealed that it possesses antibacterial and antifungal activities, potentially through the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
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Neuropharmacological Effects
- Preliminary studies suggest that the compound may interact with GABAergic systems, indicating potential anticonvulsant properties. Molecular docking studies have predicted favorable binding affinities to GABA receptors, which could lead to further exploration in seizure models.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy was assessed against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens. The study concluded that the compound's mechanism likely involves interference with cell wall synthesis and integrity.
Case Study 3: Neuropharmacological Assessment
A neuropharmacological study evaluated the anticonvulsant potential using a pentylenetetrazole-induced seizure model in mice. The compound demonstrated a significant reduction in seizure duration compared to control groups, suggesting its potential as a therapeutic agent for epilepsy.
Research Findings
Properties
CAS No. |
877656-79-6 |
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Molecular Formula |
C26H21N3O4 |
Molecular Weight |
439.471 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H21N3O4/c30-22(27-16-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30) |
InChI Key |
SZUWAOWGWHFCKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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